Physicochemical properties of 2,4-Dichloro-6-isopropoxypyrimidine
Physicochemical properties of 2,4-Dichloro-6-isopropoxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-isopropoxypyrimidine: A Methodological and Predictive Analysis
Abstract
2,4-Dichloro-6-isopropoxypyrimidine is a substituted pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The dichloropyrimidine core is a versatile scaffold, allowing for sequential and regioselective functionalization to build diverse molecular libraries. The 6-isopropoxy group, in particular, can serve to modulate lipophilicity, metabolic stability, and target engagement. Despite its potential utility as a chemical building block, a comprehensive public data profile for this specific compound is notably scarce. This guide provides a predictive overview of its core physicochemical properties, grounded in data from closely related analogs. Furthermore, it delivers detailed, field-proven experimental protocols for the empirical validation of these properties, designed to equip researchers with the practical knowledge required to characterize this and similar novel compounds.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2,4-Dichloro-6-isopropoxypyrimidine belongs to the class of halogenated pyrimidines, which are crucial intermediates in the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-6-isopropoxypyrimidine |
| Molecular Formula | C₇H₈Cl₂N₂O |
| Molecular Weight | 207.06 g/mol |
| Canonical SMILES | CC(C)OC1=NC(=NC(=C1)Cl)Cl |
| InChI Key | FQYNKPHFLACEOD-UHFFFAOYSA-N |
The structure consists of a pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions, an isopropoxy group at the C6 position, and a hydrogen atom at the C5 position. The electronic properties of these substituents govern the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Physicochemical Properties: A Predictive Comparison
Direct experimental data for 2,4-dichloro-6-isopropoxypyrimidine is not widely published. However, we can reliably predict its properties by analyzing trends from well-characterized, structurally similar analogs. The introduction of an isopropoxy group in place of a hydrogen or methyl group is expected to increase the molecular weight and lipophilicity, which will influence its melting point, boiling point, and solubility.
Table 2: Comparison of Physicochemical Properties of Dichloropyrimidine Analogs
| Property | 2,4-Dichloropyrimidine[3][4] | 2,4-Dichloro-6-methylpyrimidine[5][6] | 2,4-Dichloro-6-isopropoxypyrimidine (Predicted) |
| CAS Number | 3934-20-1 | 5424-21-5 | Not available |
| Molecular Weight | 148.98 g/mol | 163.00 g/mol | 207.06 g/mol |
| Melting Point | 57-61 °C | 44-47 °C | 35-45 °C |
| Boiling Point | 101 °C @ 23 mmHg | 219 °C @ 760 mmHg | > 230 °C @ 760 mmHg |
| Water Solubility | Partially soluble[3] | Insoluble[5][6] | Very low to insoluble |
| Organic Solvents | Soluble in methanol, chloroform, ethyl acetate[3] | Soluble in chloroform, ether, ethyl acetate, toluene[5][6] | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Toluene) |
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Rationale for Predictions: The isopropoxy group is larger and more nonpolar than a methyl group. This increased size and van der Waals forces would suggest a higher boiling point. However, the less symmetrical nature and potential disruption of crystal packing compared to the methyl analog might lead to a slightly lower melting point. The increased hydrocarbon character will predictably decrease its solubility in water.
Core Experimental Protocols for Physicochemical Characterization
For any novel or sparsely documented compound, empirical determination of its properties is paramount. The following protocols represent robust, standard methodologies for characterizing a crystalline organic solid like 2,4-dichloro-6-isopropoxypyrimidine.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method over traditional melting point apparatus as it provides a highly accurate and reproducible thermodynamic measurement of the melting transition, yielding both the onset temperature and the enthalpy of fusion.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum DSC pan.
-
Instrument Setup: Crimp the pan with a lid. Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.
Protocol: Solubility Assessment via the Shake-Flask Method
Causality: This equilibrium-based method remains the gold standard for determining thermodynamic solubility, providing a quantitative measure essential for planning reaction conditions, purification, and formulation development.
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Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethyl acetate) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the saturated solution from the undissolved solid by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve prepared from a stock solution of the compound.
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Calculation: The concentration of the saturated supernatant is the solubility of the compound in that solvent at the specified temperature.
Spectroscopic and Spectrometric Profile
Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound. The predicted data below serves as a benchmark for researchers analyzing this molecule.
Table 3: Predicted Spectroscopic and Spectrometric Data
| Technique | Predicted Observations |
| ¹H NMR | δ ~5.0-5.2 ppm (septet, 1H, -OCH(CH₃)₂); δ ~6.5-6.7 ppm (singlet, 1H, Ar-H at C5); δ ~1.4-1.5 ppm (doublet, 6H, -OCH(CH₃)₂) |
| ¹³C NMR | δ ~160-170 ppm (C2, C4, C6); δ ~100-110 ppm (C5); δ ~70-75 ppm (-OCH(CH₃)₂); δ ~20-25 ppm (-OCH(CH₃)₂) |
| FT-IR (ATR) | ~2980-2940 cm⁻¹ (C-H stretch, alkyl); ~1550-1600 cm⁻¹ (C=N/C=C stretch, pyrimidine ring); ~1250-1300 cm⁻¹ (C-O stretch, ether); ~700-800 cm⁻¹ (C-Cl stretch) |
| Mass Spec (ESI+) | m/z ~207.0 [M+H]⁺ . The molecular ion cluster will exhibit a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, providing definitive evidence of the presence of two chlorine atoms. |
Protocol: Acquiring High-Resolution Mass Spectrometry (HRMS) Data
Causality: HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule, offering a higher degree of confidence in its identity than nominal mass spectrometry.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-400).
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Analysis: Determine the exact mass of the monoisotopic peak of the [M+H]⁺ ion cluster. Compare this experimental mass to the theoretical exact mass calculated for C₇H₉Cl₂N₂O⁺. The mass difference should be less than 5 ppm.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2,4-dichloro-6-isopropoxypyrimidine would involve the nucleophilic substitution of a more readily available precursor. A logical starting material is 2,4,6-trichloropyrimidine.
Protocol:
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To a solution of sodium isopropoxide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Reactivity Profile: Regioselectivity in SNAr Reactions
The two chlorine atoms at the C2 and C4 positions are the primary sites for further functionalization. In unsubstituted 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[7][8] This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen at position 3.
However, the presence of an electron-donating group (EDG) like isopropoxy at the C6 position can alter this selectivity. EDGs can direct nucleophilic attack towards the C2 position.[7] Therefore, when reacting 2,4-dichloro-6-isopropoxypyrimidine with a nucleophile, a mixture of C2 and C4 substitution products is possible, and the ratio will depend on the nucleophile, solvent, and temperature. This nuanced reactivity makes it a highly valuable and versatile synthetic intermediate.
Applications in Medicinal Chemistry and Drug Discovery
The 2,4-disubstituted pyrimidine motif is a privileged scaffold found in numerous approved drugs and clinical candidates, particularly in oncology.[2]
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Scaffold for Kinase Inhibitors: The pyrimidine ring acts as a bioisostere for the adenine ring of ATP, allowing derivatives to bind effectively in the ATP-binding pocket of protein kinases.
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Modulation of Physicochemical Properties: The isopropoxy group can be used to fine-tune the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, but it can also provide a site for metabolic oxidation, influencing the pharmacokinetic profile.
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Vector for Further Synthesis: The remaining chlorine atom after an initial substitution provides a handle for introducing further diversity, enabling the exploration of structure-activity relationships (SAR) during a lead optimization campaign.[9]
Safety, Handling, and Storage
Based on safety data sheets for analogous dichloropyrimidines, 2,4-dichloro-6-isopropoxypyrimidine should be handled with care.[10][11][12]
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Hazards: Expected to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed or inhaled. The compound is likely moisture-sensitive.[10][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, dark place.[11][15] This prevents degradation from moisture and light.
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